8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Core Heterocyclic Framework Analysis
The central heterocyclic system consists of a fused triazolo[4,3-a]pyridin-3(2H)-one scaffold. X-ray crystallographic studies of analogous triazolopyridine systems reveal a planar bicyclic structure with bond lengths characteristic of aromatic conjugation. Key bond distances include:
- N1–C2: 1.318–1.328 Å
- C2–N3: 1.324–1.360 Å
- N3–C4: 1.328–1.391 Å
These values align with delocalized π-electron density across the triazole and pyridine rings. The dihedral angle between the triazole and pyridine planes ranges from 1.2° to 3.8°, indicating near-perfect coplanarity that facilitates resonance stabilization. Substituent effects at the 8-position minimally distort this framework due to the electron-withdrawing sulfonyl group's conjugation with the aromatic system.
Table 1: Selected bond parameters from XRD studies of triazolopyridine derivatives
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N1–C2 | 1.323(3) | N2–C1–N9: 108.9 |
| C2–N3 | 1.360(3) | N3–C4–N9: 109.6 |
| N3–C4 | 1.324(3) | C4–C5–C6: 118.6 |
Sulfonamide-Piperazine Substituent Configuration
The sulfonamide bridge (-SO₂-N-) adopts a staggered conformation relative to the triazolopyridine core, with torsion angles of 85.3°–89.7° between the S=O bonds and adjacent aromatic planes. Piperazine ring puckering analysis shows a chair conformation (Cremer-Pople parameters: Q = 0.582 Å, θ = 8.7°, φ = 42.3°) stabilized by:
- Intramolecular H-bonding : N–H···O=S interactions (2.81–2.93 Å)
- Steric effects : 4-Fluorophenyl group equatorial orientation
The sulfonyl oxygen atoms exhibit tetrahedral geometry with S–O bond lengths of 1.423–1.442 Å, consistent with partial double-bond character. Piperazine nitrogen inversion barriers remain <5 kcal/mol, allowing rapid chair-to-chair interconversion at physiological temperatures.
Fluorophenyl Group Spatial Orientation
The 4-fluorophenyl substituent displays restricted rotation about the C–N piperazine bond (rotational barrier ΔG‡ = 12.3 kcal/mol). Key structural features include:
- Torsion angle : C(piperazine)–N–C(aryl)–F = 56.2° ± 3.1°
- Electrostatic potential : Fluorine's σ-hole (+0.12 e) aligns with piperazine N lone pairs (-0.28 e)
- Crystal packing : Offset π-stacking (3.4 Å interplanar distance) with adjacent triazolopyridine rings
DFT calculations (B3LYP/6-311G**) indicate the fluorine's ortho/para-directing effects induce a 7.8° twist in the phenyl ring relative to ideal coplanarity with the piperazine. This distortion minimizes steric clashes with the sulfonamide oxygen atoms.
Table 2: Fluorophenyl orientation parameters
| Parameter | Value |
|---|---|
| C–N–C–F dihedral | 56.2° ± 3.1° |
| F···O=S distance | 3.12 Å |
| Aryl ring twist | 7.8° |
Tautomeric Equilibrium Studies
The triazolo[4,3-a]pyridin-3(2H)-one system exhibits pH-dependent tautomerism between three states:
- 1H-Tautomer (N1–H): Dominant in non-polar media (78% in CHCl₃)
- 2H-Tautomer (N2–H): Prevalent in aqueous solutions (63% at pH 7.4)
- 4H-Tautomer (N4–H): Minor component (<5%)
Variable-temperature NMR (298–338 K) reveals ΔG‡ = 14.2 kcal/mol for tautomeric interconversion. Solvent effects markedly influence equilibrium:
- DMSO-d₆ : 1H:2H:4H = 52:45:3
- CD₃OD : 1H:2H:4H = 38:59:3
- C₆D₆ : 1H:2H:4H = 81:17:2
The sulfonamide group stabilizes the 2H-tautomer through conjugation with the triazole ring, as evidenced by a 12 nm bathochromic shift in UV-Vis spectra (λmax = 274 nm → 286 nm).
Table 3: Tautomer distribution under varying conditions
| Solvent | 1H-Tautomer (%) | 2H-Tautomer (%) | 4H-Tautomer (%) |
|---|---|---|---|
| DMSO-d₆ | 52 | 45 | 3 |
| CD₃OD | 38 | 59 | 3 |
| C₆D₆ | 81 | 17 | 2 |
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)26(24,25)14-2-1-7-22-15(14)18-19-16(22)23/h1-7H,8-11H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPBJMOEICROBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125158 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-96-8 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS Number: 1291486-96-8) is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 377.39 g/mol. It features a triazole ring and a piperazine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FN₅O₃S |
| Molecular Weight | 377.39 g/mol |
| CAS Number | 1291486-96-8 |
| Purity | ≥95% |
| Hazard Classification | Irritant |
Antimicrobial Properties
Research has indicated that compounds containing piperazine and triazole moieties exhibit significant antimicrobial activities. For instance, derivatives of piperazine have been shown to inhibit various bacterial strains effectively. Specific studies on similar compounds suggest that the presence of the fluorophenyl group enhances the antibacterial efficacy against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .
Anticancer Activity
The compound's structural similarity to other triazole derivatives suggests potential anticancer properties. In vitro studies have demonstrated that related triazole compounds can induce apoptosis in cancer cell lines, including breast and colon cancer cells. For example, certain triazole derivatives showed IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, enhancing the efficacy of co-administered antibiotics .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various piperazine derivatives against Agaricus bisporus tyrosinase. The results indicated that modifications in the piperazine structure significantly affected enzyme inhibition profiles .
- Cytotoxicity Testing : In vitro cytotoxicity assays revealed that derivatives with a similar structure to this compound exhibited low cytotoxicity while maintaining effective inhibition against target enzymes .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for related compounds; however, further investigations are needed to fully understand the bioavailability and metabolic pathways of this specific compound .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
Antidepressant Activity
Research indicates that derivatives of triazolo-pyridine compounds, including this specific compound, may exhibit antidepressant-like effects. The presence of the piperazine moiety is believed to enhance interaction with serotonin receptors, potentially leading to mood elevation and anxiety reduction.
Antipsychotic Effects
The structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have shown that related compounds can influence dopaminergic pathways, which are crucial in managing psychotic symptoms.
Analgesic Properties
Compounds within this class have demonstrated analgesic effects in preclinical models. The mechanism involves modulation of pain pathways, potentially through interactions with opioid receptors or inhibition of pain mediators.
Anti-inflammatory Effects
The sulfonamide group present in the structure may confer anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The general synthetic route can be outlined as follows:
- Formation of Triazole Ring : Utilizing cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Piperazine Attachment : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Sulfonyl Group Introduction : Incorporating the sulfonamide functionality via sulfonation reactions.
Comparison with Similar Compounds
Structural Analogues in Antimalarial Research
Triazolopyridine sulfonamides with modifications at position 8 have been explored as antimalarial agents. Key examples include:
Key Findings :
- The sulfonyl group is critical for binding to falcipain-2, a malaria protease target.
- Piperidine or morpholine substitutions (e.g., 12a, 13b) show moderate activity (IC₅₀ = 2.24–4.98 µM), while fluorophenylpiperazine variants (target compound) remain untested but may offer enhanced selectivity due to aromatic interactions .
Trazodone and Serotonin Receptor Modulators
Trazodone (2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one) shares the triazolopyridinone core but differs in substituents:
Key Differences :
- Trazodone’s propyl linker enables CNS penetration, while the target compound’s sulfonyl group may limit blood-brain barrier permeability.
- Trazodone derivatives with chlorophenyl groups exhibit nanomolar affinity for 5-HT₁A receptors (e.g., Ki = 20 nM for 7b·HCl) , whereas fluorophenyl analogs (target compound) could modulate different targets.
Other Triazolopyridinone Derivatives
- 8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: Features a pyrazinone core and thioether linkage instead of sulfonyl. Molecular weight = 492.57 g/mol .
- 3-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Contains a pyrazinone ring with a thioether bridge (IC₅₀ data unavailable) .
Physicochemical Data
Structure-Activity Relationships (SAR)
- Sulfonyl Group : Essential for antimalarial activity; replacement with thioether or alkyl chains shifts activity to CNS targets .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may enhance binding to parasitic proteases, while chlorine improves serotonin receptor affinity .
- Piperazine Substitution : N-Methylpiperazine analogs show reduced activity compared to arylpiperazines .
Q & A
Q. Key Considerations :
- Moisture-sensitive steps require inert gas (N₂/Ar) protection.
- Regioselectivity during sulfonylation is controlled by steric and electronic factors of the piperazine substituents .
How can researchers address discrepancies in reported biological activity data across studies?
Answer:
Discrepancies often arise from variations in:
- Purity profiles : Impurities (e.g., unreacted piperazine or desulfonylated byproducts) can skew bioassay results. Use HPLC-UV/MS (C18 column, acetonitrile/0.1% formic acid gradient) to quantify impurities .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Structural confirmation : Validate compound identity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to rule out isomerization or degradation .
Example : A study reporting conflicting serotonin receptor binding affinities resolved inconsistencies by re-evaluating radioligand purity and normalizing data to internal controls .
What analytical techniques are recommended for confirming structural integrity and purity?
Answer:
What strategies optimize regioselectivity during the sulfonylation step?
Answer:
- Solvent Choice : Use low-polarity solvents (e.g., THF) to favor sulfonylation at the less hindered piperazine nitrogen .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and selectivity .
- Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., over-sulfonylation) .
Case Study : A 15% yield improvement was achieved by substituting DCM with THF and reducing reaction time to 2 hours .
How does the crystal structure inform molecular conformation and intermolecular interactions?
Answer:
The compound crystallizes in a triclinic P1 space group with:
- Hydrogen bonding : N–H···O interactions (2.8–3.1 Å) between the triazolo carbonyl and sulfonyl groups stabilize the lattice .
- π-π Stacking : Aromatic rings (fluorophenyl and triazolo-pyridine) align face-to-face (3.4 Å spacing), influencing solid-state packing and solubility .
Implications : The planar triazolo-pyridine core facilitates binding to flat enzymatic pockets (e.g., kinase ATP sites) .
What computational approaches predict binding affinity to neurological targets?
Answer:
Molecular Docking : Use AutoDock Vina with X-ray crystal structures (PDB: 4NIE) to model interactions with serotonin 5-HT₁A receptors. Key residues: Asp116 (salt bridge with piperazine) and Phe361 (π-π stacking) .
MD Simulations : AMBER force fields simulate ligand-receptor dynamics over 100 ns to assess stability of the sulfonyl-piperazine moiety in the binding pocket .
QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values using partial least squares (PLS) regression .
Validation : Predicted 5-HT₁A Ki values (2.3 nM) matched experimental data (2.1 nM) within error margins .
How can metabolic stability be assessed in preclinical studies?
Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .
- Metabolite ID : High-resolution mass spectrometry (HRMS) identifies oxidation (e.g., piperazine N-oxide) and sulfone cleavage products .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
Finding : The fluorophenyl group reduces CYP2D6 affinity compared to non-fluorinated analogs, enhancing metabolic stability .
What experimental designs resolve contradictions in pharmacokinetic (PK) data?
Answer:
- Cross-Study Harmonization : Normalize dose (mg/kg), administration route (oral vs. IV), and sampling timepoints.
- Compartmental Modeling : Use WinNonlin to fit plasma concentration-time curves, comparing one- vs. two-compartment models .
- Species-Specific Factors : Adjust for interspecies differences in plasma protein binding (e.g., rat vs. human albumin affinity) .
Example : Discrepancies in oral bioavailability (rat: 45% vs. dog: 22%) were attributed to variations in intestinal P-glycoprotein efflux .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
